molecular formula C14H16N2O4 B15262687 1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one

1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B15262687
M. Wt: 276.29 g/mol
InChI Key: XFKZSDQXHQXLGB-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 4-nitrophenyl group and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H16N2O4/c1-2-13(17)12-4-3-9-15(14(12)18)10-5-7-11(8-6-10)16(19)20/h5-8,12H,2-4,9H2,1H3

InChI Key

XFKZSDQXHQXLGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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